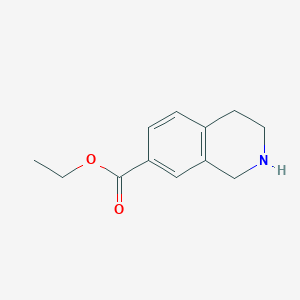
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic lead compounds
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
科学研究应用
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl carboxylate group.
Methyl 3-isoquinolinecarboxylate: A similar compound with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthalenone: Another related compound with a different core structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI 键 |
IKFZQBMIACWTDO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(CCNC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


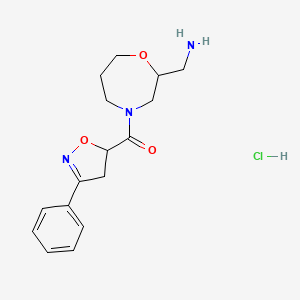
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
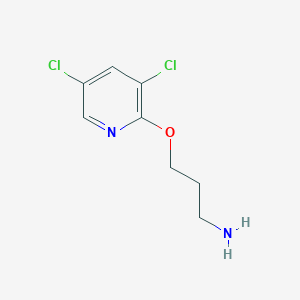
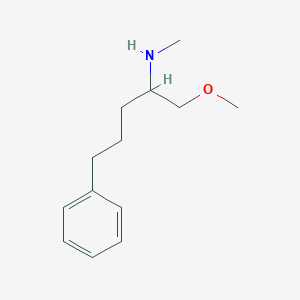
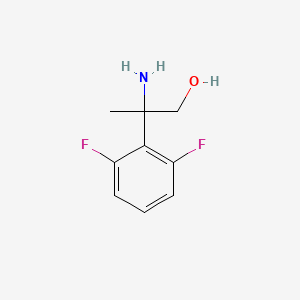
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
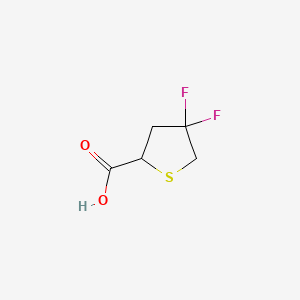
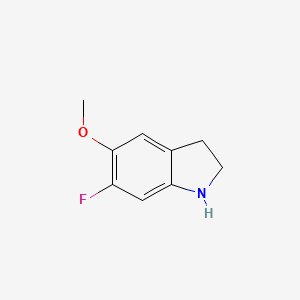
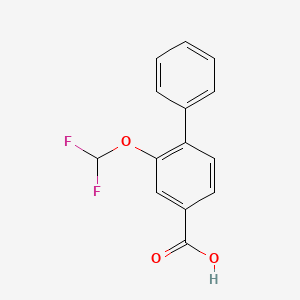

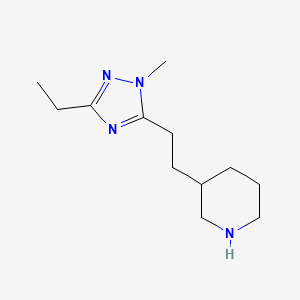
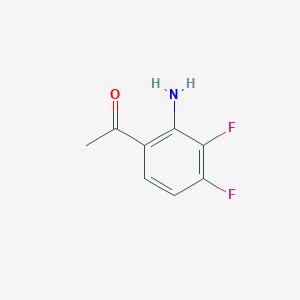
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
